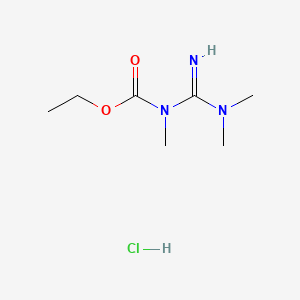
Carbamic acid, ((dimethylamino)iminomethyl)methyl-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv, ethyl ester, monohydrochloride is a chemical compound with a complex structure It is a derivative of carbamic acid, which is known for its various applications in organic synthesis and industrial processes
Preparation Methods
The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride involves several steps. One common method is the reaction of carbamic acid derivatives with ethyl alcohol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.
Chemical Reactions Analysis
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This inhibition can lead to various biochemical effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, monohydrochloride can be compared with other similar compounds such as:
Carbamic acid, methyl-, ethyl ester: This compound has a simpler structure and different chemical properties.
Carbamic acid, dimethyl-, ethyl ester: Another derivative with distinct applications and reactivity.
Carbamic acid, [2-(diethylamino)ethyl]-, (2,6-dimethylphenyl)methyl ester, monohydrochloride: A more complex derivative with unique industrial uses.
Each of these compounds has its own set of properties and applications, making them valuable in different contexts.
Properties
CAS No. |
65086-85-3 |
|---|---|
Molecular Formula |
C7H16ClN3O2 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl N-(N,N-dimethylcarbamimidoyl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-5-12-7(11)10(4)6(8)9(2)3;/h8H,5H2,1-4H3;1H |
InChI Key |
WUEPKGQRDGYTSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C(=N)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


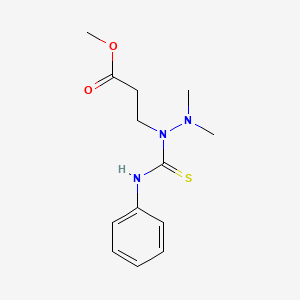
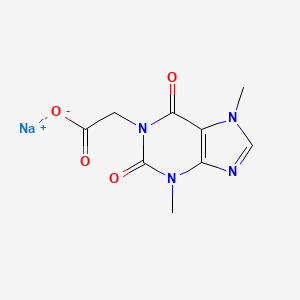

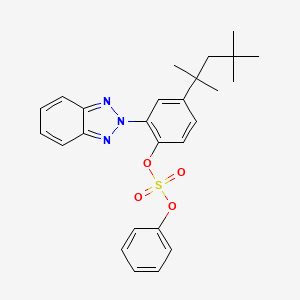
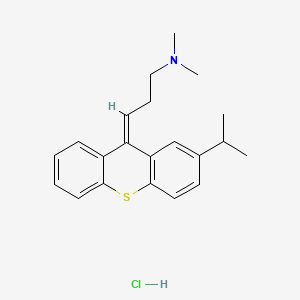
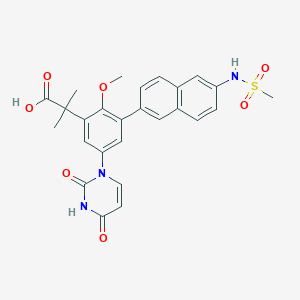
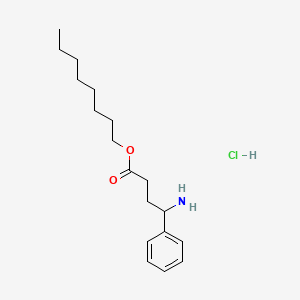
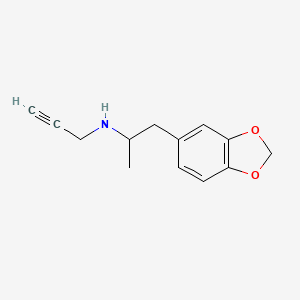
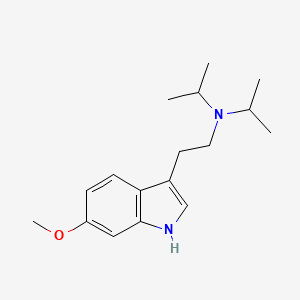


![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)


